3-(Cyclopentylmethyl)azetidine
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Overview
Description
3-(Cyclopentylmethyl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2+2] cycloaddition reaction, where a cyclopentylmethyl-substituted precursor reacts with an azetidine-forming reagent under controlled conditions . Another approach involves the use of metalated azetidines, which can be functionalized to introduce the cyclopentylmethyl group .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as catalytic processes or continuous flow chemistry. These methods aim to optimize yield, purity, and cost-effectiveness while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the ring strain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted azetidines, which can be further functionalized for various applications .
Scientific Research Applications
3-(Cyclopentylmethyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The ring strain and nitrogen atom in the azetidine ring facilitate binding to active sites, leading to inhibition or modulation of biological pathways . The compound’s reactivity also allows it to participate in covalent bonding with target molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
Uniqueness
3-(Cyclopentylmethyl)azetidine is unique due to its balance of ring strain and stability, which provides a versatile platform for chemical modifications. Its reactivity is higher than pyrrolidines but more manageable than aziridines, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3-(cyclopentylmethyl)azetidine |
InChI |
InChI=1S/C9H17N/c1-2-4-8(3-1)5-9-6-10-7-9/h8-10H,1-7H2 |
InChI Key |
FIQQSLNPWKXJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2CNC2 |
Origin of Product |
United States |
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